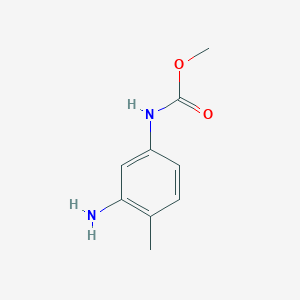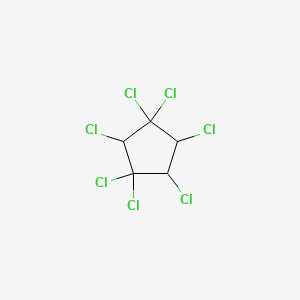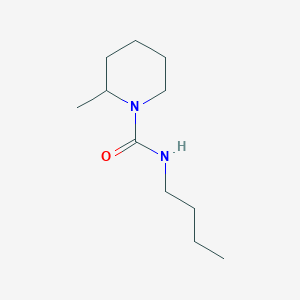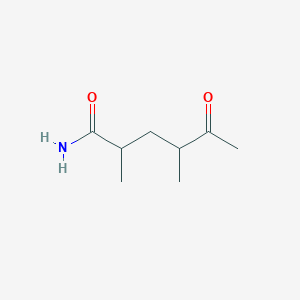
2,4-Dimethyl-5-oxohexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-oxohexanamide is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexanamide, characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-oxohexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylpentanoic acid and ammonia.
Amidation Reaction: The carboxylic acid group of 2,4-dimethylpentanoic acid is converted to an amide group through an amidation reaction with ammonia or an amine under controlled conditions.
Oxidation: The resulting amide is then subjected to oxidation to introduce the keto group at the 5th position, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation and oxidation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-5-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted amides and other derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-oxohexanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of the keto and amide groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparación Con Compuestos Similares
2,4-Dimethylhexanamide: Lacks the keto group at the 5th position.
5-Oxohexanamide: Lacks the methyl groups at the 2nd and 4th positions.
2,4-Dimethyl-5-hydroxyhexanamide: Contains a hydroxyl group instead of a keto group at the 5th position.
Uniqueness: 2,4-Dimethyl-5-oxohexanamide is unique due to the combination of its structural features, including the presence of both methyl groups and a keto group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66156-72-7 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-oxohexanamide |
InChI |
InChI=1S/C8H15NO2/c1-5(7(3)10)4-6(2)8(9)11/h5-6H,4H2,1-3H3,(H2,9,11) |
Clave InChI |
KWRCTXMRVADIJW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)C(=O)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


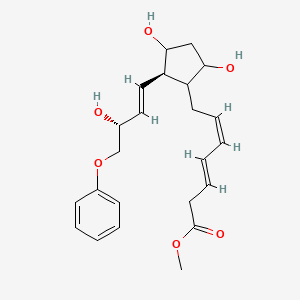
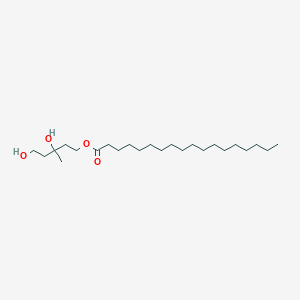
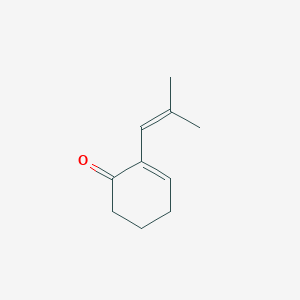
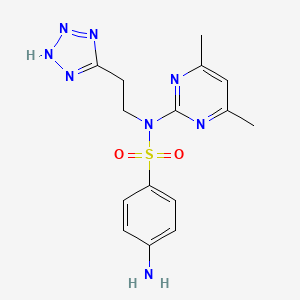
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
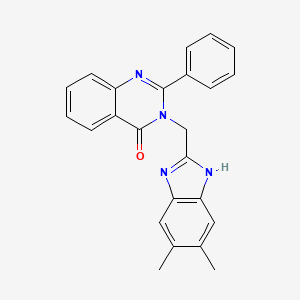


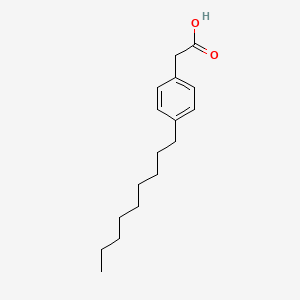
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

